molecular formula C8H14N2S2 B13273866 3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine

3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine

Cat. No.: B13273866
M. Wt: 202.3 g/mol
InChI Key: JNRYSHXCNFNVOV-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine is a heterocyclic compound featuring a thiazole ring fused with a piperidine ring

Preparation Methods

The synthesis of 3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine typically involves the reaction of piperidine derivatives with thiazole precursors under specific conditions. One common synthetic route includes the nucleophilic substitution reaction where a piperidine derivative reacts with a thiazole compound in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles under basic conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce different functional groups into the thiazole ring.

Scientific Research Applications

3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of various chemical intermediates and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H14N2S2

Molecular Weight

202.3 g/mol

IUPAC Name

2-piperidin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H14N2S2/c1-2-7(6-9-3-1)12-8-10-4-5-11-8/h7,9H,1-6H2

InChI Key

JNRYSHXCNFNVOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)SC2=NCCS2

Origin of Product

United States

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